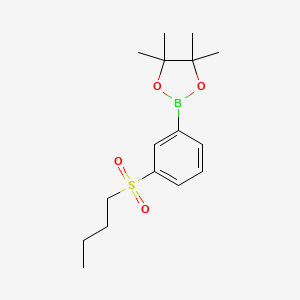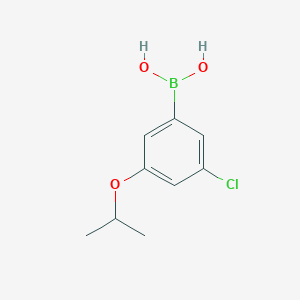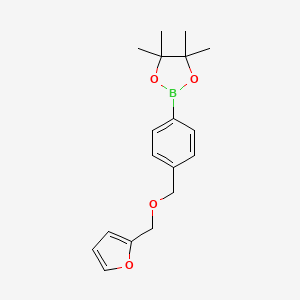
(1S)-2,2'-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bis[[®-4,5-dihydro-4-phenyloxazol]-2-yl]-1,1’-binaphthalene is a chiral ligand widely used in asymmetric catalysis. This compound is known for its exceptional properties, including high stereoselectivity and the ability to form stable metal complexes. It plays a crucial role in promoting highly enantioselective reactions, making it indispensable in organic synthesis.
Preparation Methods
The synthesis of 2,2’-Bis[[®-4,5-dihydro-4-phenyloxazol]-2-yl]-1,1’-binaphthalene involves several steps. One common method is the reaction of 2,2’-dihydroxy-1,1’-binaphthalene with ®-4,5-dihydro-4-phenyloxazol-2-yl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation. The product is then purified by recrystallization or chromatography.
Chemical Reactions Analysis
2,2’-Bis[[®-4,5-dihydro-4-phenyloxazol]-2-yl]-1,1’-binaphthalene undergoes various types of reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions with halogens or other electrophiles in the presence of a suitable catalyst.
Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation reactions and strong acids or bases for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,2’-Bis[[®-4,5-dihydro-4-phenyloxazol]-2-yl]-1,1’-binaphthalene has a wide range of scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, promoting enantioselective reactions such as hydrogenation, hydroformylation, and carbonitration.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drugs that require high enantiomeric purity.
Industry: It is used in the production of fine chemicals and materials that require precise stereochemical control.
Mechanism of Action
The mechanism by which 2,2’-Bis[[®-4,5-dihydro-4-phenyloxazol]-2-yl]-1,1’-binaphthalene exerts its effects involves its ability to form stable complexes with metal catalysts. These complexes facilitate the transfer of chirality to the substrate, promoting enantioselective reactions. The molecular targets and pathways involved include the coordination of the ligand to transition metals such as palladium, rhodium, and nickel, which then participate in various catalytic cycles .
Comparison with Similar Compounds
2,2’-Bis[[®-4,5-dihydro-4-phenyloxazol]-2-yl]-1,1’-binaphthalene is unique due to its high stereoselectivity and stability in forming metal complexes. Similar compounds include:
®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: Another chiral ligand used in asymmetric catalysis, known for its high enantioselectivity and reactivity.
1,2-Bis(2,6-dimethylphenylphosphino)ethane: A bidentate phosphine ligand used to stabilize and activate organotransition metal species
These compounds share similar applications in asymmetric catalysis but differ in their specific structures and the types of reactions they promote.
Properties
IUPAC Name |
(4R)-4-phenyl-2-[1-[2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]naphthalen-1-yl]naphthalen-2-yl]-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H28N2O2/c1-3-13-27(14-4-1)33-23-41-37(39-33)31-21-19-25-11-7-9-17-29(25)35(31)36-30-18-10-8-12-26(30)20-22-32(36)38-40-34(24-42-38)28-15-5-2-6-16-28/h1-22,33-34H,23-24H2/t33-,34-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEMDACRMMNKPF-HEVIKAOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=NC(CO6)C7=CC=CC=C7)C8=CC=CC=C8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=N[C@@H](CO6)C7=CC=CC=C7)C8=CC=CC=C8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Phenol, 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-](/img/structure/B8246825.png)

![4,4,5,5-Tetramethyl-2-(4'-propoxy-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane](/img/structure/B8246849.png)






![1-([1,1'-Biphenyl]-4-yl(2-fluorophenyl)methyl)-1H-imidazole](/img/structure/B8246888.png)



![2-(5-(Dibromomethyl)benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8246912.png)
